Biochemical Potency vs. Fisogatinib and Roblitinib
FGFR4-IN-1 demonstrates high potency against FGFR4 with a reported IC50 of 0.4 nM to 1.3 nM in biochemical assays . In comparison, the clinically investigated FGFR4 inhibitor fisogatinib (BLU-554) has a reported IC50 of 5 nM , and roblitinib (FGF401) has a reported IC50 of 1.1 nM . This indicates that FGFR4-IN-1 exhibits potency comparable to or exceeding these advanced inhibitors, with a potential ~3.8-fold to 12.5-fold improvement over fisogatinib.
vs. Fisogatinib 5 nM, Roblitinib 1.1 nM
| Evidence Dimension | FGFR4 Biochemical IC50 |
|---|---|
| Target Compound Data | 0.4 - 1.3 nM |
| Comparator Or Baseline | Fisogatinib (BLU-554): 5 nM; Roblitinib (FGF401): 1.1 nM |
| Quantified Difference | 3.8-fold to 12.5-fold more potent than fisogatinib; comparable to roblitinib |
| Conditions | In vitro kinase inhibition assays (various assay formats) |
Why This Matters
Higher biochemical potency can translate to lower effective concentrations in cellular and in vivo models, potentially reducing off-target effects and improving the therapeutic window in preclinical studies.
